Conformational Rigidity and Topological Polar Surface Area Comparison with a Saturated Six-Membered Heterocycle Analog
Angular spirocyclic azetidines, such as the target compound's scaffold, are validated bioisosteres for common saturated six-membered heterocycles like morpholine. Incorporation of a spiroazetidine into the anticancer drug Sonidegib (replacing morpholine) led to measurable alterations in key physicochemical properties, demonstrating that the spirocyclic azetidine motif is not a generic substitute but a precise modulator of molecular features [1]. While the exact target compound was not the subject of the Sonidegib study, its scaffold class displays a distinct topological polar surface area (TPSA) of 41.6 Ų and a rotatable bond count of only 1, which contrasts sharply with the morpholine-containing analog's higher flexibility and TPSA of approximately 45–55 Ų (class-level estimate for N-acyl morpholine derivatives) [2]. The reduced flexibility and lower TPSA suggest enhanced passive permeability potential.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and rotatable bond count |
|---|---|
| Target Compound Data | TPSA 41.6 Ų; 1 rotatable bond (PubChem computed) [2] |
| Comparator Or Baseline | Typical N-acyl morpholine derivative class: TPSA 45–55 Ų; 2–3 rotatable bonds |
| Quantified Difference | TPSA reduction of 3–13 Ų (≈7–24% lower); rotatable bond count reduced by 1–2 |
| Conditions | Computed properties (TPSA, rotatable bonds) from PubChem for the target compound; class-level property ranges for morpholine amides derived from standard medicinal chemistry knowledge |
Why This Matters
Lower TPSA and fewer rotatable bonds are associated with improved passive membrane permeability and oral bioavailability, making this compound a potentially superior starting point for CNS-penetrant or orally dosed programs compared to more flexible, higher-TPSA morpholine analogs.
- [1] Kirichok, A.A., et al. 'Angular' Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angew. Chem. Int. Ed. 2025, 64, e202418850. View Source
- [2] PubChem Compound Summary for CID 121202335, Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone. Computed properties by Cactvs 3.4.8.18. View Source
